(1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-methylsulfonylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S/c1-24(22,23)16-8-12-20(13-9-16)17(21)18(10-2-3-11-18)14-4-6-15(19)7-5-14/h4-7,16H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJJYISOFGPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone, with the molecular formula C18H24ClNO3S, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including antibacterial properties, enzyme inhibition, and other pharmacological effects.
- Molecular Formula : C18H24ClNO3S
- Molecular Weight : 369.9 g/mol
- Purity : Typically around 95%
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of compounds related to this compound. The synthesized derivatives demonstrated varying degrees of activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may possess significant antibacterial properties, particularly against specific strains like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activities, specifically targeting acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory effects, which are crucial for therapeutic applications in conditions such as Alzheimer's disease and urea cycle disorders.
| Enzyme | Inhibition Type | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | Varies by Compound |
The ability of these compounds to inhibit AChE is particularly relevant for developing treatments for neurodegenerative diseases .
Pharmacological Implications
The presence of piperidine and sulfonamide moieties in the structure of this compound contributes to its diverse pharmacological profile. Compounds containing piperidine are often associated with various therapeutic effects, including:
- Anesthetic Activity : Potential use in pain management.
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth.
- Hypoglycemic Effects : Potential applications in diabetes management.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating derivatives of this compound, highlighting their biological activities:
- Antibacterial Screening : A study synthesized a series of piperidine derivatives and evaluated their antibacterial properties against multiple strains, confirming moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Studies : Research indicated that compounds derived from the piperidine nucleus exhibited significant inhibition of AChE and urease, suggesting their potential in treating neurological disorders and urea cycle disorders .
- Molecular Docking Studies : In silico studies demonstrated favorable interactions between these compounds and target enzymes, supporting their potential as drug candidates .
Comparison with Similar Compounds
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone
- Substituents : 4-hydroxypiperidine vs. 4-methylsulfonyl piperidine.
- Key Differences: The hydroxyl group in the analog is less electron-withdrawing than the methylsulfonyl group, leading to reduced polarity and weaker hydrogen-bonding capacity .
Patent Compound: 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic Acid
- Substituents : Methanesulfonyl on a phenyl ring vs. piperidine.
- Key Differences :
Functional Analogs: Cannabinoid Receptor Ligands
CP 55,940 and WIN 55212-2
- Receptor Affinity :
- However, its cyclopentyl group introduces steric bulk, which could hinder access to CB1’s transmembrane helices .
Anandamide
- Receptor Interaction : Equipotent at CB1 and CB2 (Ki ~50–100 nM) .
- Comparison: The target’s rigid structure (vs. anandamide’s flexible arachidonyl chain) may reduce off-target effects but limit endogenous ligand-like binding kinetics .
Electronic and Physicochemical Properties
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone
- Substituents : Methyl groups (electron-donating) vs. methylsulfonyl (electron-withdrawing).
- Computational Findings: Methylsulfonyl increases dipole moment (μ) and polarizability compared to methyl, enhancing solubility and nonlinear optical properties . Hammett constants (σm): Methylsulfonyl (σm ~0.60) vs. methyl (σm ~-0.07), indicating stronger electron withdrawal, which may stabilize charge-transfer interactions in biological systems .
Data Tables
Table 1. Comparison of Key Properties
*Specific receptor affinity data for the target compound is unavailable; predictions are based on structural analogs.
Research Findings and Implications
- Receptor Selectivity : Structural parallels to WIN 55212-2 suggest CB2 selectivity, but steric effects from the cyclopentyl group may reduce potency .
- Metabolic Stability : The methylsulfonyl group likely confers resistance to oxidative metabolism compared to hydroxylated analogs .
- Electronic Properties : Enhanced dipole moment may improve membrane permeability and target engagement .
Q & A
Basic: How can the synthesis of (1-(4-Chlorophenyl)cyclopentyl)(4-(methylsulfonyl)piperidin-1-yl)methanone be optimized for high yields and purity?
Answer:
Synthesis optimization involves multi-step protocols, including chlorination, cyclopentyl group coupling, and sulfonylation. Key parameters include:
- Reagent selection : Use methyl iodide for sulfonylation and palladium catalysts for cross-coupling reactions .
- Reaction conditions : Maintain temperatures below 80°C during cyclopentyl group coupling to avoid side reactions .
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) and recrystallization in ethanol for ≥95% purity .
- Analytical validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic and computational methods are recommended for structural characterization?
Answer:
- NMR : Use ¹H/¹³C NMR (400 MHz, CDCl₃) to confirm cyclopentyl and piperidinyl protons (δ 1.5–3.0 ppm) and aromatic signals (δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 406.1) .
- X-ray crystallography : Resolve dihedral angles between chlorophenyl and piperidinyl groups (e.g., 51.6°–89.5°) for conformational analysis .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Answer:
- Core modifications : Replace methylsulfonyl with pyridinyloxy (e.g., JNJ-42048232) to improve antimicrobial activity (MIC ~8 µg/mL vs. S. aureus) .
- Substituent analysis : Use CoMFA models to correlate chlorophenyl orientation (dihedral >50°) with target binding .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., COX-2) and compare IC₅₀ values to prioritize candidates .
Advanced: How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. null effects)?
Answer:
- Assay standardization : Validate MIC values using CLSI guidelines for bacterial strains (e.g., E. coli ATCC 25922) .
- Target profiling : Perform SPR or ITC to measure binding affinity (e.g., K_d <10 µM for suspected kinase targets) .
- Solubility adjustments : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Advanced: What strategies identify biological targets for this compound?
Answer:
- Molecular docking : Screen against kinase or GPCR libraries (Glide SP scoring) to predict targets like cannabinoid receptors .
- Cellular assays : Measure cAMP modulation in HEK293 cells transfected with CB1/CB2 receptors .
- Proteomics : Use SILAC-based pull-down assays to identify interacting proteins .
Advanced: How can computational modeling predict metabolic stability?
Answer:
- ADME prediction : Use SwissADME to calculate logP (~3.5) and PSA (~75 Ų) .
- Metabolite ID : Simulate CYP3A4-mediated oxidation (e.g., piperidinyl N-demethylation) with Schrödinger’s BioLuminate .
- Microsomal assays : Validate half-life (t₁/₂ >60 min) in human liver microsomes (0.5 mg/mL protein) .
Advanced: What crystallographic data are critical for understanding solid-state behavior?
Answer:
- Unit cell parameters : Monoclinic space group P2₁/c with a = 12.3 Å, b = 7.8 Å, c = 15.2 Å .
- Hydrogen bonding : O—H⋯O interactions (2.8–3.0 Å) stabilize chains along the c-axis .
- Thermal stability : TGA analysis showing decomposition >200°C .
Advanced: How to address batch-to-batch variability in pharmacological data?
Answer:
- SOPs : Standardize reaction quench times (≤5 min) and drying conditions (vacuum, 40°C) .
- QC metrics : Enforce ≥95% purity (HPLC) and ≤0.5% residual solvent (GC-MS) .
- Biological replicates : Use n ≥3 in dose-response assays with Z’ factor >0.5 .
Advanced: What in silico tools predict toxicity profiles?
Answer:
- ProTox-II : Predict LD₅₀ (e.g., 300 mg/kg) and hepatotoxicity alerts .
- Derek Nexus : Flag structural alerts (e.g., sulfonamide-related hypersensitivity) .
- AMES test simulation : Use Sarah Nexus to estimate mutagenicity risk .
Advanced: How to validate enantiomeric purity for chiral analogs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
